Silanetriamine, N,N,N',N',N'',N''-hexamethyl-

Description

Contextualization within Organosilicon Chemistry

N,N,N',N',N'',N''-hexamethylsilanetriamine is a key compound in the broader field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds. However, the presence of silicon-nitrogen bonds in this molecule places it in a specific sub-category of aminosilanes. The silicon atom in organosilicon compounds can form bonds with various elements, and the Si-N linkage imparts unique chemical reactivity and properties. The electronegative nitrogen atoms influence the electronic environment of the silicon center, making it susceptible to reactions with various electrophiles. cymitquimica.com The ability of silicon to have higher coordination numbers, facilitated by its empty 3d orbitals, is a key aspect of its chemistry. soci.org

Historical Development and Early Investigations of Silanetriamine Derivatives

The synthesis and investigation of silanetriamine derivatives are rooted in the development of organosilicon chemistry. A common synthetic route for N,N,N',N',N'',N''-hexamethylsilanetriamine involves the reaction of trichlorosilane (B8805176) with dimethylamine (B145610). google.com One method involves adding dimethylamine and a solvent like varsol to a reactor under an inert atmosphere, followed by the addition of an organo-lithium compound to form the lithium salt of dimethylamine. Trichlorosilane is then introduced, and the final product is obtained through distillation. google.com Another approach utilizes the substitution reaction between a chlorine receiving agent, dimethylamino chloride, and trichlorosilane, where the chlorine atoms in trichlorosilane are replaced by dimethylamino groups. google.com These synthetic strategies highlight the progression of techniques to create specific silicon-nitrogen compounds with desired properties.

Significance and Emerging Research Frontiers for Silicon-Nitrogen Compounds

Silicon-nitrogen compounds, including N,N,N',N',N'',N''-hexamethylsilanetriamine, are at the forefront of materials science research. A significant application of this compound is as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for creating thin films of silicon oxide (SiO₂), silicon nitride (Si₃N₄), and silicon carbonitride (SiCN). chemdad.com Its high volatility and thermal stability are advantageous for these applications. The ability to deposit high-purity films at relatively low temperatures makes it valuable in the electronics industry. The incorporation of nitrogen into silicon materials can enhance their mechanical strength. researchgate.net Emerging research also explores the use of such compounds in the synthesis of novel polymers and nanocomposites. chemimpex.com

Interdisciplinary Relevance of N,N,N',N',N''-Hexamethylsilanetriamine in Chemical Sciences

The utility of N,N,N',N',N'',N''-hexamethylsilanetriamine extends across various disciplines within the chemical sciences. In materials science, it is crucial for fabricating advanced materials for electronics and aerospace due to the lightweight and high-temperature resistance of the resulting silicon-based polymers and ceramics. chemimpex.com In coordination chemistry, it can act as a ligand, forming stable complexes with metals, which has implications for catalysis. cymitquimica.com Its role as a surface modification agent is valuable in improving the adhesion and hydrophobicity of coatings and sealants in the construction and automotive industries. chemimpex.com Furthermore, its potential applications in nanotechnology are being explored. cymitquimica.com

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | Tris(dimethylamino)silane (B81438), TDMAS | 15112-89-7 | C₆H₁₉N₃Si |

| Trichlorosilane | Silicochloroform | 10025-78-2 | HCl₃Si |

| Dimethylamine | N-Methylmethanamine | 124-40-3 | C₂H₇N |

| n-Butyllithium | 109-72-8 | C₄H₉Li | |

| Tris(dimethylamino)ethylsilane | 1-ethyl-n,n,n',n',n'',n''-hexamethylsilanetriamine | 29489-57-4 | C₈H₂₃N₃Si |

| Silanetriamine, N,N',N'',1-tetramethyl- | 18209-75-1 | C₅H₁₇N₃Si | |

| Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- | Not explicitly found | C₆H₁₈N₆Si | |

| Trimethylamine | N,N-Dimethylmethanamine | 75-50-3 | C₃H₉N |

| Chlorinated Paraffin | 106232-86-4 | C₂₄H₄₄Cl₆ |

Physicochemical Properties of N,N,N',N',N'',N''-Hexamethylsilanetriamine

| Property | Value |

| Molecular Weight | 161.32 g/mol epa.gov |

| Appearance | Colorless to light yellow liquid cymitquimica.comtianfuchem.com |

| Melting Point | -90 °C wimna.com |

| Boiling Point | 142 °C wimna.com |

| Density | 0.838 g/mL at 25 °C wimna.com |

| Flash Point | -8.89 - 0.00 °C (closed cup) wimna.com |

| Solubility in Water | Reacts violently wimna.com |

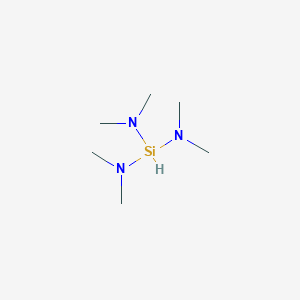

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19N3Si/c1-7(2)10(8(3)4)9(5)6/h10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVSWDVJBJKDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[SiH](N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-89-7 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15112-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Pathways and Methodologies for N,n,n ,n ,n Hexamethylsilanetriamine and Its Analogues

Precursor Synthesis and Reactant Selection for Silanetriamine Frameworks

The traditional and most established method for synthesizing N,N,N',N',N'',N''-hexamethylsilanetriamine involves the aminolysis of a silicon halide precursor with a suitable amine. The primary reactants for this approach are trichlorosilane (B8805176) (SiHCl₃) and dimethylamine (B145610) ((CH₃)₂NH). This reaction is a classic example of a condensation reaction where the silicon-halogen bonds are replaced by silicon-nitrogen bonds.

A significant drawback of this method is the formation of a stoichiometric amount of ammonium (B1175870) salt byproduct, in this case, dimethylammonium chloride ((CH₃)₂NH₂Cl), for each Si-N bond formed. rsc.org This not only reduces the atom economy of the reaction but also necessitates additional purification steps to separate the desired product from the salt.

An alternative and greener approach involves the dehydrocoupling of hydrosilanes with amines. This method utilizes a hydrosilane, such as silane (B1218182) (SiH₄) or phenylsilane (B129415) (PhSiH₃), and an amine. The key advantage of this pathway is that the only byproduct is hydrogen gas (H₂), leading to a much higher atom economy and a cleaner reaction profile. rsc.orggoogle.com For the synthesis of N,N,N',N',N'',N''-hexamethylsilanetriamine, this would involve the reaction of a suitable hydrosilane with dimethylamine.

Table 1: Comparison of Precursors for Silanetriamine Synthesis

| Precursor Type | Silicon Source | Amine Source | Byproduct | Key Considerations |

| Halosilane | Trichlorosilane (SiHCl₃) | Dimethylamine ((CH₃)₂NH) | Dimethylammonium chloride ((CH₃)₂NH₂Cl) | Well-established, high-yield, but produces significant salt waste. |

| Hydrosilane | Silane (SiH₄), Phenylsilane (PhSiH₃) | Dimethylamine ((CH₃)₂NH) | Hydrogen (H₂) | Greener alternative, high atom economy, requires a catalyst. |

Optimized Reaction Conditions and Mechanistic Considerations in Silanetriamine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of N,N,N',N',N'',N''-hexamethylsilanetriamine. In the conventional synthesis using trichlorosilane and dimethylamine, the reaction is typically carried out in an inert solvent, such as petroleum ether or toluene, to control the reaction temperature and facilitate product isolation. gelest.com The reaction is often performed at low temperatures to manage the exothermic nature of the aminolysis reaction. Subsequent purification is commonly achieved through distillation.

For the dehydrocoupling of hydrosilanes and amines, the use of a catalyst is essential. A variety of metal-based catalysts have been explored for this transformation. For instance, a manganese-based catalyst, the β-diketiminate manganese hydride dimer, has been shown to effectively catalyze the dehydrocoupling of silane (SiH₄) with primary and secondary amines at ambient temperature. rsc.org

The proposed mechanism for this manganese-catalyzed reaction involves the following key steps:

Activation of the amine N-H bond by the manganese catalyst to form a manganese-amido intermediate and release hydrogen gas.

Reaction of the manganese-amido intermediate with the silane, leading to the formation of the Si-N bond and regeneration of the active manganese hydride catalyst. rsc.org

This catalytic cycle offers a halogen-free and efficient pathway for the formation of Si-N bonds.

Table 2: Optimized Reaction Conditions for Silanetriamine Synthesis

| Synthetic Route | Catalyst | Solvent | Temperature | Key Features |

| Chlorosilane Aminolysis | None | Petroleum ether, Toluene | Low to ambient | Exothermic reaction, requires careful temperature control. |

| Hydrosilane Dehydrocoupling | β-diketiminate manganese hydride dimer | Benzene (for model reactions) | Ambient | Catalytic process, mild reaction conditions, produces H₂ as the only byproduct. |

Novel Synthetic Routes to Sterically Hindered and Electronically Modified Silanetriamine Derivatives

The synthesis of silanetriamine derivatives with sterically bulky or electronically modified substituents on the nitrogen or silicon atoms is an area of growing interest, as these modifications can tune the physical and chemical properties of the resulting materials.

Sterically Hindered Derivatives:

The synthesis of sterically hindered aminosilanes can be achieved by employing bulkier secondary amines in the aminolysis reaction. For example, the reaction of trichlorosilane with diethylamine (B46881) or diisopropylamine (B44863) can yield the corresponding tris(dialkylamino)silanes. The increased steric bulk around the silicon atom can influence the reactivity and stability of the molecule. For instance, hindered 2,6-diisopropylaniline (B50358) has been successfully silylated at a moderate temperature of 60°C. rsc.org The synthesis of diisopropylamino-disilanes has also been reported, highlighting methods to introduce bulky amino groups onto silicon frameworks.

Electronically Modified Derivatives:

The electronic properties of silanetriamines can be altered by introducing electron-donating or electron-withdrawing groups. While specific examples for N,N,N',N',N'',N''-hexamethylsilanetriamine are not extensively documented, general strategies for synthesizing electronically differentiated silanes can be applied. For instance, the synthesis of various electronically differentiated triarylsilanols has been reported. These compounds, which can act as catalysts in certain reactions, are prepared through the reaction of a Grignard reagent with a silane precursor. This approach could potentially be adapted to introduce aryl groups with different electronic properties onto the silicon atom of a silanetriamine framework.

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial-scale production of N,N,N',N',N'',N''-hexamethylsilanetriamine, particularly for electronic grade applications, primarily relies on the well-established chlorosilane aminolysis route. A patented industrial process for synthesizing electronic grade tris(dimethylamino)silane (B81438) outlines a multi-stage approach. google.com

The key stages of this industrial process include:

Raw Material Premixing: A premixing device is used to combine the chlorine acceptor, dimethylamine hydrochloride, and a solvent.

Reaction Unit: The premixed solution is fed into a reaction device along with trichlorosilane under an inert atmosphere. The reaction temperature and pressure are carefully controlled. For instance, a preferred temperature range for the substitution reaction is 80-90 °C, with a reaction pressure of 50-80 kPa. google.com

Pressurizing Device: This unit is used to adjust the pressure within the reaction unit to optimize the reaction conditions.

Purification Unit: The crude product undergoes a series of purification steps, including rectification to separate the product from the solvent and unreacted materials, followed by further purification to remove metallic and non-metallic impurities to meet the stringent requirements of the electronics industry. google.com

A major challenge in the industrial-scale synthesis is the management of the significant amount of dimethylammonium chloride byproduct. Efficient separation and disposal or recycling of this salt are crucial for the economic and environmental viability of the process.

Green Chemistry Principles in the Synthesis of N,N,N',N',N''-Hexamethylsilanetriamine

The application of green chemistry principles to the synthesis of N,N,N',N',N'',N''-hexamethylsilanetriamine is primarily focused on developing alternatives to the traditional chlorosilane aminolysis route. The dehydrocoupling of hydrosilanes and amines stands out as a significantly greener pathway.

The green advantages of the dehydrocoupling approach can be evaluated using several green chemistry metrics:

Atom Economy: The dehydrocoupling reaction has a theoretical atom economy of 100%, as the only byproduct is hydrogen gas, which is a benign and potentially useful substance. In contrast, the chlorosilane route has a much lower atom economy due to the formation of a substantial amount of ammonium salt waste.

E-Factor (Environmental Factor): The E-factor, which is the mass ratio of waste to the desired product, is significantly lower for the dehydrocoupling method. The traditional method generates a large amount of salt waste, leading to a high E-factor.

Use of Catalysis: The dehydrocoupling reaction relies on catalysis, which is a core principle of green chemistry. Catalytic reactions are often more efficient and selective, and they can operate under milder conditions, reducing energy consumption. rsc.org The use of earth-abundant metal catalysts, such as manganese, further enhances the sustainability of this process. rsc.org

Prevention of Waste: By avoiding the formation of ammonium salts, the dehydrocoupling method aligns with the principle of waste prevention at the source.

Table 3: Green Chemistry Metrics Comparison

| Metric | Chlorosilane Aminolysis | Hydrosilane Dehydrocoupling | Green Chemistry Advantage |

| Atom Economy | Low | High (approaching 100%) | Dehydrocoupling minimizes waste by incorporating most reactant atoms into the final product. |

| E-Factor | High | Low | Dehydrocoupling significantly reduces the amount of waste generated per unit of product. |

| Byproduct | Dimethylammonium chloride | Hydrogen gas | The byproduct of dehydrocoupling is non-toxic and can potentially be captured and used. |

| Catalysis | Not applicable | Catalytic | Catalytic routes are generally more efficient and require less energy. |

Advanced Spectroscopic and Structural Elucidation of N,n,n ,n ,n Hexamethylsilanetriamine Based Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilicon Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds, offering detailed insight into the local chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR Studies for Chemical Environment Analysis

High-resolution 1D NMR spectroscopy provides primary evidence for the structure of N,N,N',N',N'',N''-hexamethylsilanetriamine by identifying the distinct chemical environments of its constituent atoms.

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two types of protons in the molecule. Due to the molecule's symmetry, the eighteen protons of the six methyl groups are chemically equivalent, giving rise to a single, intense signal. The second signal corresponds to the single proton directly bonded to the silicon atom (Si-H). The estimated chemical shifts are based on the analysis of similar amine and silane (B1218182) structures.

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, all six methyl carbons are equivalent due to the molecule's symmetry. This results in a single resonance, simplifying the spectrum significantly.

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct information about the silicon center. The chemical shift is influenced by the attached nitrogen and hydrogen atoms. The signal for the silicon nucleus is expected to be split into a multiplet by the directly attached proton and potentially show further complex coupling to the eighteen methyl protons.

Table 1: Predicted 1D NMR Chemical Shifts (δ) for N,N,N',N',N'',N''-hexamethylsilanetriamine Predicted values are based on established chemical shift ranges for aminosilanes and related compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | N-CH ₃ | ~2.2 - 2.6 | Singlet (s) |

| ¹H | Si-H | ~4.3 - 4.8 | Singlet (s) or Multiplet |

| ¹³C | N-C H₃ | ~35 - 40 | Singlet |

| ²⁹Si | (R ₂N )₃Si H | ~-40 to -50 | Multiplet |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While the structure of N,N,N',N',N'',N''-hexamethylsilanetriamine is relatively simple, 2D NMR techniques are hypothetically applied to confirm atomic connectivity, a crucial step in the analysis of more complex organosilicon systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this molecule, it would primarily be used to confirm the absence of coupling between the Si-H proton and the N-CH₃ protons, as they are separated by three bonds (H-Si-N-C), and such coupling is typically very small or zero.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons, definitively confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish longer-range connectivity (typically 2-3 bonds). An HMBC spectrum would be particularly powerful, showing a correlation between the methyl protons (¹H) and the central silicon atom (²⁹Si). This observation would provide unambiguous evidence for the Si-N-C bonding framework, completing the structural assignment.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide insight into dynamic processes such as bond rotation. In N,N,N',N',N'',N''-hexamethylsilanetriamine, the rotation around the Si-N bonds could potentially be hindered.

At room temperature, this rotation is typically fast on the NMR timescale, rendering all methyl groups chemically equivalent. However, upon cooling, if the rotational energy barrier is significant, the rotation could slow down. This restricted motion could cause the two methyl groups on a single nitrogen atom to become diastereotopic (chemically non-equivalent), leading to a splitting of the single methyl group signal in both the ¹H and ¹³C NMR spectra into two distinct signals. The temperature at which the signals coalesce can be used to calculate the energy barrier for this rotational process.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Molecular Architecture Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic frequencies for specific chemical bonds, offering a molecular fingerprint.

Characterization of Si-N and N-C Stretching Frequencies

The FT-IR and Raman spectra of N,N,N',N',N'',N''-hexamethylsilanetriamine are dominated by vibrations characteristic of its functional groups. The Si-H stretch is a particularly strong and easily identifiable band in the IR spectrum. The Si-N and N-C stretching frequencies are also key diagnostic markers for the molecule's structure.

Table 2: Characteristic Vibrational Frequencies for N,N,N',N',N'',N''-hexamethylsilanetriamine

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | FT-IR / Raman | 2800 - 3000 | Strong (IR) / Medium (Raman) |

| Si-H Stretch | FT-IR / Raman | 2080 - 2280 | Strong (IR) / Strong (Raman) |

| N-C Stretch | FT-IR / Raman | 1150 - 1200 | Medium-Strong |

| Si-N Stretch | FT-IR / Raman | 910 - 960 | Strong |

In FT-IR spectroscopy, the Si-H and Si-N stretching vibrations are expected to be strong due to the significant change in dipole moment associated with these motions. In contrast, Raman spectroscopy relies on changes in polarizability. The symmetric Si-N stretching modes would be expected to produce a strong signal in the Raman spectrum.

Assessment of Molecular Symmetry and Vibrational Modes

The three-dimensional arrangement of atoms in N,N,N',N',N''-hexamethylsilanetriamine dictates its molecular symmetry. Assuming free rotation around the Si-N bonds, the molecule likely possesses a C₃ᵥ point group. This symmetry has important consequences for its vibrational spectra.

For a molecule with N atoms, the total number of vibrational modes is 3N-6 for non-linear molecules. With 29 atoms (C₆H₁₉N₃Si), the molecule has 3(29) - 6 = 81 normal modes of vibration.

Group theory allows for the prediction of which of these 81 modes are active in the IR and Raman spectra:

IR Active Modes: A vibrational mode is IR active if it causes a change in the molecule's net dipole moment.

Raman Active Modes: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.

For a molecule with C₃ᵥ symmetry, some vibrations will be active in both IR and Raman spectra, while some may be active in only one or inactive in both. The analysis of these activities provides rigorous confirmation of the molecular structure and symmetry.

In-Situ Vibrational Spectroscopy During Reaction Progress

In-situ vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful analytical tool for monitoring the chemical transformations of N,N,N',N',N''-hexamethylsilanetriamine in real-time. researchgate.net These techniques provide molecular-level information about the structural changes occurring during reactions, such as its use as a precursor in deposition processes for silicon-based thin films. gelest.comchemicalbook.com

During processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), in-situ FTIR spectroscopy can track the reaction progress by monitoring specific vibrational modes. For instance, the consumption of the N,N,N',N',N''-hexamethylsilanetriamine precursor can be followed by the decrease in intensity of its characteristic absorption bands, such as the Si-H and Si-N stretching vibrations. Concurrently, the formation of new chemical species on the substrate surface, like silicon nitride (Si₃N₄) or silicon oxide (SiO₂), can be identified by the emergence of their corresponding vibrational bands. This real-time monitoring allows for a detailed understanding of reaction kinetics, mechanisms, and the influence of process parameters on film composition. researchgate.net The choice between IR and Raman spectroscopy often depends on the specific reaction, as molecules with functional groups that have strong dipoles, such as C=O, O-H, or N=O, tend to show strong peaks in IR spectra. mt.com

X-ray Diffraction (XRD) and Single Crystal Analysis for Solid-State Structures

X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials. anton-paar.com It relies on the principle of Bragg's law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a unique diffraction pattern. anton-paar.comusp.org While N,N,N',N',N''-hexamethylsilanetriamine is a liquid at room temperature with a melting point of -90°C, its solid-state structure and that of its derivatives can be studied at low temperatures. gelest.comereztech.com For compounds that are difficult to crystallize or remain liquid at low temperatures, analysis of closely related crystalline analogs, such as other tris(amino)silanes, provides valuable structural insights.

Determination of Silicon and Nitrogen Coordination Geometries in Crystalline States

In the solid state, the coordination geometry around the central silicon atom in tris(amino)silane systems is typically tetrahedral. The silicon atom forms four covalent bonds: one to a hydrogen atom and three to the nitrogen atoms of the dimethylamino groups. The geometry around the nitrogen atoms is generally trigonal planar or very close to it. This planarity suggests significant (p-d)π interaction between the nitrogen lone pair electrons and the vacant d-orbitals of the silicon atom, leading to a degree of double-bond character in the Si-N bonds. ijirct.org Analysis of the crystal structure of tris(morpholino)silane, a related compound, confirms that the nitrogen atoms are nearly planar. ijirct.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal XRD analysis provides precise measurements of intramolecular parameters. For tris(amino)silane systems, key parameters include the Si-N, N-C, and Si-H bond lengths, as well as the N-Si-N, C-N-C, and H-Si-N bond angles. In the analogous compound tris(morpholino)silane, the Si-N bond lengths are found to be in the range of 1.692 Å to 1.699 Å. ijirct.org The N-Si-N bond angles can vary, with some angles approaching the ideal tetrahedral angle of 109.5° while others can be larger, up to 120°, indicating potential distortions from a perfect tetrahedral geometry. ijirct.org These structural parameters are crucial for understanding the steric and electronic environment of the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Si-N1 Bond Length (Å) | 1.692 | ijirct.org |

| Si-N2 Bond Length (Å) | 1.699 | ijirct.org |

| Si-N3 Bond Length (Å) | 1.695 | ijirct.org |

| ∠N1-Si-N2 Bond Angle (°) | 106 | ijirct.org |

| ∠N1-Si-N3 Bond Angle (°) | 106 | ijirct.org |

| ∠N2-Si-N3 Bond Angle (°) | 120 | ijirct.org |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions is key to understanding how molecules arrange themselves in the solid state, which influences the material's physical properties. rsc.orgsemanticscholar.org In the crystalline state of N,N,N',N',N''-hexamethylsilanetriamine and related compounds, the crystal packing is primarily governed by weak van der Waals forces. These non-covalent interactions arise from temporary fluctuations in electron density. nih.gov Due to the presence of numerous methyl groups, the molecule has a predominantly nonpolar exterior, leading to dispersion forces being the main driver of crystal packing. The specific arrangement of molecules, or crystal packing motifs, will seek to maximize packing efficiency by optimizing these weak intermolecular contacts. researchgate.net

Mass Spectrometry (MS) for Elucidating Molecular Ion and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For N,N,N',N',N''-hexamethylsilanetriamine, electron impact (EI) ionization typically results in the formation of a molecular ion ([M]⁺•), which corresponds to the intact molecule having lost one electron. The molecular ion of an amine will have an odd nominal mass if it contains one nitrogen atom; with three nitrogen atoms, N,N,N',N',N''-hexamethylsilanetriamine also has an odd nominal molecular weight (161). gelest.commiamioh.edu

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The pattern of these fragments provides a "fingerprint" that helps in structural elucidation. For N,N,N',N',N''-hexamethylsilanetriamine, a common fragmentation pathway is α-cleavage, where a bond next to the nitrogen atom breaks. miamioh.edu This can lead to the loss of a methyl radical (•CH₃, mass 15) or a dimethylamino radical (•N(CH₃)₂, mass 44). The most abundant ion in the spectrum is known as the base peak. docbrown.info

Predicted Fragmentation of N,N,N',N',N''-hexamethylsilanetriamine (C₆H₁₉N₃Si)

| Ion | Formula | m/z (Nominal) | Description |

| [M]⁺• | [C₆H₁₉N₃Si]⁺• | 161 | Molecular Ion |

| [M-CH₃]⁺ | [C₅H₁₆N₃Si]⁺ | 146 | Loss of a methyl radical |

| [M-N(CH₃)₂]⁺ | [C₄H₁₃N₂Si]⁺ | 117 | Loss of a dimethylamino radical |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. fda.gov For N,N,N',N',N''-hexamethylsilanetriamine, HRMS can distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition.

The theoretically calculated monoisotopic mass of N,N,N',N',N''-hexamethylsilanetriamine (¹²C₆¹H₁₉¹⁴N₃²⁸Si) is 161.1348. americanelements.com An experimental measurement of the molecular ion's m/z value that closely matches this theoretical value confirms the elemental formula C₆H₁₉N₃Si with high confidence. This capability is crucial for identifying unknown compounds or confirming the identity of synthesized products in complex mixtures. nih.govscispace.com

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) serves as a critical tool for the structural elucidation of volatile organosilicon compounds such as Silanetriamine, N,N,N',N',N'',N''-hexamethyl-. As a hard ionization technique, EI typically operates at 70 eV, inducing extensive and reproducible fragmentation of the parent molecule. wikipedia.orglibretexts.org This fragmentation provides a characteristic mass spectrum that functions as a molecular fingerprint, allowing for structural confirmation and differentiation from isomeric or related compounds.

Key fragmentation steps are expected to include:

Loss of a Dimethylamino Radical: A primary and significant fragmentation pathway involves the homolytic cleavage of a Si-N bond, resulting in the loss of a dimethylamino radical (•N(CH₃)₂). This leads to the formation of a stable silylium (B1239981) ion, [SiH(N(CH₃)₂)₂]⁺, which is often observed as a prominent peak in the spectrum.

Loss of a Methyl Radical: Cleavage of an N-C bond can lead to the loss of a methyl radical (•CH₃), resulting in an ion at [M-15]⁺. This ion can undergo further rearrangement and fragmentation.

Hydrogen Rearrangement and Elimination: Rearrangement processes are common in the fragmentation of organosilicon compounds. A hydrogen atom from a methyl group can migrate to the silicon center, followed by the elimination of a neutral molecule like dimethylamine (B145610) (HN(CH₃)₂) or N-methyl methyleneimine (CH₂=NCH₃). The formation of N-methyl methyleneimine has been observed in the catalytic dissociation of tris(dimethylamino)silane (B81438), suggesting it is a stable neutral loss. nih.gov

Sequential Losses: Following the initial loss, the resulting fragment ions can undergo further sequential losses of dimethylamino, methyl, or other neutral fragments, leading to a series of smaller ions that provide cumulative structural information.

The resulting mass spectrum is a composite of these and other fragmentation pathways. The relative abundance of each fragment ion provides insight into the stability of the ions and the lability of the corresponding bonds. A proposed table of significant ions and their corresponding fragments for N,N,N',N',N'',N''-hexamethylsilanetriamine is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 161 | [SiH(N(CH₃)₂)₃]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [SiH(N(CH₃)₂)(N(CH₃)(CH₂))]⁺ | Loss of a Methyl Radical (•CH₃) |

| 117 | [SiH(N(CH₃)₂)₂]⁺ | Loss of a Dimethylamino Radical (•N(CH₃)₂) |

| 73 | [SiH(N(CH₃)₂)]⁺ | Loss of two Dimethylamino Radicals |

| 58 | [SiH(NCH₃)]⁺ | Rearrangement and subsequent losses |

Advanced Electron Microscopy Techniques in Derived Nanomaterials

N,N,N',N',N'',N''-hexamethylsilanetriamine is a key molecular precursor for the synthesis of advanced silicon-nitrogen based nanomaterials, most notably silicon nitride (Si₃N₄). soton.ac.ukdtic.mil The morphology, crystal structure, and elemental distribution of these derived materials at the nanoscale are critical to their performance. Advanced electron microscopy techniques are indispensable for this level of characterization.

High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Electron Microscopy (SEM) for Morphology

SEM and HR-TEM are complementary techniques for a comprehensive morphological analysis of materials derived from silanetriamine precursors.

High-Resolution Transmission Electron Microscopy (HR-TEM) offers significantly higher spatial resolution, enabling the visualization of the material's internal structure at the atomic level. lbl.govescholarship.org For crystalline nanomaterials like silicon nitride, HR-TEM can directly image the lattice fringes of the crystal structure. lbl.govaip.org This allows for the identification of crystal phases (e.g., α-Si₃N₄ vs. β-Si₃N₄), the measurement of interplanar spacings, and the characterization of crystalline defects such as dislocations and grain boundaries. lbl.gov In studies of silicon nitride ceramics, HR-TEM has been instrumental in revealing the atomic structure of intergranular films and interfaces between adjacent grains, achieving sub-angstrom resolution where individual columns of silicon and nitrogen atoms can be discerned. aip.org

Aberration-Corrected HAADF-STEM for Atomic Resolution Imaging and Elemental Mapping

Aberration-corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for obtaining atomic-resolution images with direct chemical sensitivity. wikipedia.org In this mode, a finely focused electron probe is scanned across the sample, and electrons scattered at high angles are collected by an annular detector. The intensity of the collected signal is strongly dependent on the atomic number (Z) of the atoms in the sample, with heavier elements scattering more strongly and thus appearing brighter in the image. This is commonly referred to as Z-contrast imaging. wikipedia.org

The development of aberration correctors has enabled the electron probe to be focused to sub-angstrom diameters, allowing for the direct imaging of individual atomic columns within a material. jeol.com For silicon-nitrogen systems, HAADF-STEM can distinguish between silicon (Z=14) and nitrogen (Z=7) columns, although the contrast difference is less pronounced than with heavier elements. The technique is exceptionally powerful for identifying the locations of heavier dopant or impurity atoms within the silicon nitride lattice. aip.org

When coupled with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (XEDS) or Electron Energy-Loss Spectroscopy (EELS), HAADF-STEM can produce elemental maps at atomic resolution. jeol.comnih.gov By collecting a spectrum at each pixel as the electron probe is scanned, a map showing the spatial distribution of silicon, nitrogen, and other elements can be generated, providing a direct visualization of the chemical composition at the atomic scale. researchgate.net

Electron Tomography for 3D Structural Reconstruction of Silicon-Nitrogen Architectures

While SEM and TEM provide two-dimensional (2D) projections of a three-dimensional (3D) object, electron tomography enables the reconstruction of the full 3D structure of nanomaterials. escholarship.orgfraunhofer.de This technique is crucial for understanding complex nanoscale architectures, such as porous networks, interconnected nanoparticles, and the spatial distribution of internal features that cannot be understood from 2D images alone. diva-portal.org

The process involves acquiring a series of 2D projection images (typically HAADF-STEM images) as the sample is tilted over a wide angular range. nih.govnih.gov These images are then computationally aligned and back-projected to reconstruct a 3D volumetric representation of the object. escholarship.org

For silicon-nitrogen architectures derived from N,N,N',N',N'',N''-hexamethylsilanetriamine, electron tomography can provide invaluable insights into:

Porosity and Connectivity: It can map out the 3D network of pores and channels within a porous silicon nitride material.

Nanoparticle Distribution: It can determine the precise 3D spatial distribution and interconnectivity of silicon or silicon nitride nanoparticles embedded within a matrix. diva-portal.org

Interfacial Structures: When combined with spectroscopic signals (spectroscopic electron tomography), it can reveal the 3D morphology of interfacial layers between different phases within the nanomaterial. nih.govarxiv.org

This 3D information is essential for accurately modeling and predicting the physical and chemical properties of the derived nanomaterials.

X-ray Absorption and Photoelectron Spectroscopies for Electronic Structure and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. For nanomaterials derived from N,N,N',N',N'',N''-hexamethylsilanetriamine, such as silicon nitride powders or films, surface chemistry is paramount as it governs properties like sinter-ability, reactivity, and biocompatibility. azom.com

In XPS, the sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Each element has a unique set of core-level binding energies, allowing for unambiguous elemental identification. The intensity of the peaks is proportional to the concentration of the element at the surface.

More importantly, the exact binding energy of a core electron is sensitive to the local chemical environment and the oxidation state of the atom. This "chemical shift" provides detailed information about chemical bonding. For silicon nitride surfaces, XPS is used to analyze the high-resolution spectra of the Si 2p and N 1s regions. researchgate.netacs.org

Si 2p Spectrum: The binding energy of the Si 2p peak can distinguish between silicon bonded to other silicon atoms (elemental Si, ~99.4 eV), silicon bonded to nitrogen in silicon nitride (Si-N, ~101.7-102.2 eV), and silicon bonded to oxygen in silicon oxide (Si-O, ~103.5 eV) or silicon oxynitride species. researchgate.netresearchgate.netthermofisher.comnii.ac.jp Deconvolution of the Si 2p peak can quantify the relative amounts of these different chemical states on the surface. azom.com

N 1s Spectrum: The N 1s peak is primarily associated with nitrogen bonded to silicon in the nitride structure (N-Si, ~397.4-397.8 eV). azom.comnii.ac.jp However, shifts can also indicate the presence of other nitrogen-containing groups, such as Si-NHₓ groups or nitrogen bonded to oxygen. acs.orgresearchgate.net

The quantitative data obtained from XPS on the surface composition and the distribution of chemical states are vital for controlling the synthesis and processing of silicon-nitrogen based materials. azom.com

| Core Level | Chemical State / Bond | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | Elemental Silicon (Si-Si) | 99.3 - 99.6 |

| Silicon Nitride (Si-N) | 101.7 - 102.3 | |

| Silicon Oxynitride (Si-N-O) | 102.0 - 103.0 | |

| Silicon Dioxide (Si-O) | 103.3 - 103.8 | |

| N 1s | Silicon Nitride (N-Si) | 397.4 - 397.8 |

| N-O Bonds | 399.7 - 402.8 |

X-ray Absorption Spectroscopy (XAS) (XANES, EXAFS) for Local Coordination Environment of Silicon and Associated Metals

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. It is uniquely suited for amorphous or solution-phase samples, making it an invaluable tool for characterizing systems based on N,N,N',N',N'',N''-hexamethylsilanetriamine. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms.

In the context of N,N,N',N',N'',N''-hexamethylsilanetriamine and its metallic derivatives, XAS can be applied to the Si K-edge to elucidate the environment around the central silicon atom or tuned to the absorption edge of a coordinated metal to understand its binding and coordination sphere.

Silicon Local Coordination Environment

Analysis of the Si K-edge XANES spectrum is highly sensitive to the local environment of the silicon atom. For N,N,N',N',N'',N''-hexamethylsilanetriamine, the silicon atom is bonded to three nitrogen atoms. The Si K-edge XANES spectrum would therefore be expected to exhibit features characteristic of a silicon atom in a SiN₃ environment. The energy of the absorption edge provides a direct measure of the oxidation state of the silicon, and its features are distinct from those of silicon bonded to oxygen (silicates, silicones) or carbon (silanes, silicon carbide). researchgate.netresearchgate.net The shape and intensity of the pre-edge and near-edge features can confirm the local symmetry, which is expected to be trigonal pyramidal or approaching tetrahedral if considering the lone pair of electrons.

The EXAFS region of the Si K-edge spectrum provides quantitative structural details. Analysis of the EXAFS oscillations allows for the determination of the number of nearest neighbors and their distance from the silicon atom. For N,N,N',N',N'',N''-hexamethylsilanetriamine, this analysis would precisely measure the Si-N bond lengths and confirm that the primary coordination sphere of the silicon atom consists of three nitrogen atoms. This data is crucial for understanding the fundamental structure of the ligand itself before metal complexation.

The table below illustrates the type of structural parameters that would be obtained from a hypothetical Si K-edge EXAFS analysis of the compound.

| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Comment |

|---|---|---|---|---|

| Si-N | Parameter to be determined | Parameter to be determined | Parameter to be determined | Represents the first coordination shell around the silicon atom. |

| Si-C | Parameter to be determined | Parameter to be determined | Parameter to be determined | Represents the second coordination shell (Si-N-C). |

Note: This table is illustrative of the parameters derived from EXAFS analysis. Specific experimental values for N,N,N',N',N'',N''-hexamethylsilanetriamine are not available in the reviewed literature.

Associated Metals Coordination Environment

When N,N,N',N',N'',N''-hexamethylsilanetriamine acts as a ligand to a metal center, XAS is an ideal technique for probing the local environment of the associated metal. By tuning the incident X-ray energy to the K- or L-edge of the metal, detailed information about its coordination can be obtained, even in non-crystalline samples. mdpi.com

The metal's XANES spectrum reveals its oxidation state and coordination geometry. nih.govnih.gov Pre-edge features in the XANES region, which arise from formally forbidden 1s→3d transitions in K-edge spectra of first-row transition metals, are particularly sensitive to the coordination symmetry. nih.gov The intensity of these features can distinguish between centrosymmetric geometries like octahedral and non-centrosymmetric geometries like tetrahedral, providing immediate insight into the structure of the metal-ligand complex.

Analysis of the metal's EXAFS spectrum provides definitive, quantitative information on the local structure. It can precisely determine the number of coordinating nitrogen atoms from the silanetriamine ligand and their bond distance to the metal center (Metal-N distance). nih.govprinceton.edu Furthermore, if other ligands or solvent molecules are present in the metal's first coordination sphere, EXAFS can often identify them and measure their respective bond lengths. This level of detail is critical for understanding how the N,N,N',N',N'',N''-hexamethylsilanetriamine ligand binds to different metals and what structural changes occur upon complexation.

The following table outlines the structural information that would be sought from a hypothetical EXAFS analysis at the absorption edge of a metal coordinated by the silanetriamine ligand.

| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Comment |

|---|---|---|---|---|

| Metal-N | Parameter to be determined | Parameter to be determined | Parameter to be determined | Defines the primary coordination of the silanetriamine ligand to the metal. |

| Metal-X | Parameter to be determined | Parameter to be determined | Parameter to be determined | Represents other potential ligands (X) in the first coordination sphere. |

| Metal-Si | Parameter to be determined | Parameter to be determined | Parameter to be determined | Probes for potential direct metal-silicon interactions or second-shell distance. |

Note: This table is illustrative of the parameters derived from EXAFS analysis. Specific experimental values for metal complexes of N,N,N',N',N'',N''-hexamethylsilanetriamine are not available in the reviewed literature.

Reactivity Profiles and Mechanistic Investigations of N,n,n ,n ,n Hexamethylsilanetriamine

Nucleophilic and Electrophilic Reactivity of the Si-N Bond

The silicon-nitrogen (Si-N) bond in N,N,N',N',N''-hexamethylsilanetriamine, also known as tris(dimethylamino)silane (B81438), is characterized by a significant polarity due to the difference in electronegativity between silicon and nitrogen. This polarity dictates its reactivity, allowing it to act as both a nucleophile and an electrophile. The silicon atom is electron-deficient and thus susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic.

The reactivity of the Si-N bond is influenced by several factors, including the nature of the substituents on both the silicon and nitrogen atoms. In N,N,N',N',N''-hexamethylsilanetriamine, the three dimethylamino groups are effective at stabilizing a positive charge on the silicon atom, which can influence the energetics of nucleophilic substitution reactions.

Nucleophilic Reactivity: The nitrogen atoms in the dimethylamino groups can act as nucleophiles, although this reactivity is often overshadowed by the electrophilic nature of the silicon center. The lone pair of electrons on the nitrogen can participate in reactions with strong electrophiles.

Electrophilic Reactivity: The primary mode of reactivity for the Si-N bond in this compound involves the electrophilic silicon atom. It readily reacts with a variety of nucleophiles, leading to the cleavage of one or more Si-N bonds. This electrophilicity is central to its utility in silylation and polymerization reactions. The general mechanism for nucleophilic substitution at the silicon center can proceed through different pathways, including associative and dissociative mechanisms, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. For aminosilanes, the reaction often involves the formation of a pentacoordinate silicon intermediate.

The Si-N bond can be cleaved by various electrophilic reagents. For instance, reactions with protic acids lead to the protonation of the nitrogen atom, followed by the cleavage of the Si-N bond to form a silyl (B83357) ester and an ammonium (B1175870) salt. Similarly, Lewis acids can coordinate to the nitrogen atom, facilitating the cleavage of the Si-N bond.

Hydrolysis and Condensation Pathways of Silanetriamines

Si(N(CH₃)₂)₃ + 3H₂O → Si(OH)₃ + 3HN(CH₃)₂

The hydrolysis mechanism is typically catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In acidic conditions, the nitrogen atom of the amino group is protonated, making the dimethylamino group a better leaving group. A water molecule then attacks the electrophilic silicon center, leading to the displacement of a protonated dimethylamine (B145610) molecule. This process can repeat until all three amino groups are replaced by hydroxyl groups, forming silanetriol.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate. The dimethylamino group is then eliminated as a dimethylamide anion, which is subsequently protonated by water.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The amine functionality within the molecule can itself catalyze the hydrolysis of Si-O-Si bonds, a phenomenon that has been observed in other aminosilanes. sinosil.com

Following hydrolysis, the resulting silanetriols are highly reactive and readily undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process involves the elimination of a water molecule between two silanol (B1196071) groups. The condensation can occur in a stepwise manner, leading to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.

The condensation process can be represented by the following general reaction:

2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

The extent of condensation and the structure of the resulting polymer are dependent on the reaction conditions, including the concentration of the silanetriamine, the amount of water, and the pH. Control over these parameters is crucial in applications where N,N,N',N',N''-hexamethylsilanetriamine is used as a precursor for silica (B1680970) or silicone materials.

Transamination Reactions with Nitrogen-Containing Substrates

Transamination is a key reaction of N,N,N',N',N''-hexamethylsilanetriamine, involving the exchange of the dimethylamino groups with other amines. researchgate.net This reaction is an equilibrium process and can be driven to completion by removing the liberated dimethylamine, which has a low boiling point. researchgate.net The general reaction is as follows:

Si(N(CH₃)₂)₃ + 3 R₂NH ⇌ Si(NR₂)₃ + 3 HN(CH₃)₂

This reaction is particularly useful for the synthesis of other aminosilanes that may be more difficult to prepare directly. researchgate.net The mechanism of transamination is believed to proceed through a four-centered transition state involving the silicon atom, the nitrogen atom of the incoming amine, the nitrogen atom of the leaving dimethylamino group, and a hydrogen atom. The reaction can be catalyzed by acids or bases.

The thermodynamics and kinetics of transamination reactions involving aminosilanes have been studied. researchgate.net The equilibrium position is influenced by the relative basicities and steric bulk of the incoming and outgoing amines. researchgate.net For instance, the reaction of a diaminosilane with a different amine can lead to the formation of mixed aminosilanes. researchgate.net

| Reactant Amine | Product Aminosilane (B1250345) | Equilibrium Position |

| Primary Amine (RNH₂) | Si(NHR)₃ | Favorable with removal of dimethylamine |

| Secondary Amine (R₂NH) | Si(NR₂)₃ | Favorable with removal of dimethylamine |

| Aniline | Si(NHPh)₃ | Favorable |

| Pyrrolidine | Si(N(CH₂)₄)₃ | Favorable |

Table 1: Examples of Transamination Reactions with N,N,N',N',N''-hexamethylsilanetriamine

This reaction is a cornerstone in the synthesis of polysilazanes, where N,N,N',N',N''-hexamethylsilanetriamine is reacted with ammonia (B1221849) or primary amines. google.com

Silylation Reactions Involving Hydroxyl and Amine Groups

N,N,N',N',N''-hexamethylsilanetriamine is an effective silylating agent, capable of introducing a silyl group onto molecules containing active hydrogen atoms, such as alcohols and amines. gelest.com Silylation is a common method for protecting hydroxyl and amine functional groups in organic synthesis. The reaction involves the cleavage of the Si-N bond and the formation of a new Si-O or Si-N bond.

The general reactions are:

With alcohols: Si(N(CH₃)₂)₃ + 3 ROH → Si(OR)₃ + 3 HN(CH₃)₂

With amines: Si(N(CH₃)₂)₃ + 3 R₂NH → Si(NR₂)₃ + 3 HN(CH₃)₂ (This is also a transamination reaction)

The mechanism of silylation with aminosilanes generally involves the nucleophilic attack of the hydroxyl or amine group on the electrophilic silicon atom. This forms a pentacoordinate intermediate, which then collapses to release dimethylamine and form the silylated product. The reaction is often facilitated by the basicity of the leaving dimethylamino group, which can act as a proton acceptor.

The rate of silylation can be influenced by the steric hindrance of both the silylating agent and the substrate, as well as the acidity of the hydroxyl or amine group. Catalysts are not always necessary but can be employed to accelerate the reaction.

The Si-N bond in N,N,N',N',N''-hexamethylsilanetriamine can be cleaved by a variety of electrophiles. This reactivity allows for the synthesis of a range of organosilicon compounds.

Organic Electrophiles:

Alkyl Halides: While the reaction with alkyl halides is not as common as with other silylating agents, cleavage of the Si-N bond can occur, particularly with more reactive halides.

Acyl Halides: Acyl halides react readily with N,N,N',N',N''-hexamethylsilanetriamine to form silyl esters and N,N-dimethylamides. The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by rearrangement and elimination.

Anhydrides: Similar to acyl halides, anhydrides can react to cleave the Si-N bond.

Inorganic Electrophiles:

Halosilanes: N,N,N',N',N''-hexamethylsilanetriamine can undergo redistribution reactions with halosilanes, leading to a mixture of aminosilanes and halosilanes.

Boron Halides: Boron trifluoride etherate has been shown to cleave Si-N bonds in related aminosilanes, suggesting a similar reactivity for N,N,N',N',N''-hexamethylsilanetriamine. researchgate.net

Metal Halides: Some metal halides can react with aminosilanes, leading to the formation of metal amides and silyl halides.

| Electrophile | Product Type |

| Acyl Chloride (RCOCl) | Silyl Ester (RCOOSiR'₃) and N,N-Dimethylamide (RCON(CH₃)₂) |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Fluorosilane and Aminoborane |

Table 2: Reactivity of N,N,N',N',N''-hexamethylsilanetriamine with Electrophiles

Polymerization and Crosslinking Mechanisms Utilizing Silanetriamine Precursors

N,N,N',N',N''-hexamethylsilanetriamine is a valuable precursor for the synthesis of silicon-containing polymers, particularly polysilazanes and silicones. google.comdtic.mil

Polysilazane Synthesis: Polysilazanes are polymers with a repeating Si-N backbone. They are important precursors for silicon nitride ceramics. N,N,N',N',N''-hexamethylsilanetriamine can be used to synthesize polysilazanes through a transamination reaction with ammonia or primary amines, followed by a condensation reaction. google.com

The general process involves:

Transamination: Si(N(CH₃)₂)₃ + NH₃ → (H₂N)Si(N(CH₃)₂)₂ + HN(CH₃)₂ (and further substitution)

Condensation: Subsequent heating leads to the elimination of ammonia and the formation of Si-N-Si linkages, resulting in a cross-linked polysilazane network.

This method offers the advantage of producing polysilazanes that are substantially free of halide impurities, which is a common issue when using chlorosilanes as precursors. google.com

Crosslinking of Polymers: Aminosilanes, including N,N,N',N',N''-hexamethylsilanetriamine, can be used as crosslinking agents for various polymers, such as silicones (RTV - room temperature vulcanizing), epoxies, and polyurethanes. sinosil.com

In the context of silicone crosslinking, the aminosilane can react with silanol-terminated polydimethylsiloxanes. The amino groups are hydrolyzed to silanols, which then condense with the silanol groups on the polymer chains, forming a stable, cross-linked network. The liberated dimethylamine can also catalyze the condensation reaction. This process is fundamental to the curing of many one-component RTV silicone sealants. sinosil.com The condensation reaction between the hydrolyzed aminosilane and the polymer forms a durable Si-O-Si crosslink. sinosil.com

The mechanism involves:

Hydrolysis: The aminosilane reacts with moisture to form silanols.

Condensation: The newly formed silanols react with the terminal silanol groups of the silicone polymer chains, releasing water and forming a cross-linked network.

The efficiency of crosslinking is dependent on the reactivity of the aminosilane, the availability of moisture, and the presence of any catalysts.

Reactivity with Main Group and Transition Metal Reagents

N,N,N',N',N'',N''-hexamethylsilanetriamine, hereafter referred to as tris(dimethylamino)silane, exhibits a versatile reactivity profile with a range of main group and transition metal compounds. The presence of the Si-H bond and the three Si-N linkages provides multiple reaction pathways, including Si-H activation, ligand exchange, and catalytic decomposition.

Reactivity with Main Group Reagents

The reactivity of tris(dimethylamino)silane with main group elements is characterized primarily by its reactions with protic reagents and Lewis acids. The Si-N bonds are susceptible to cleavage, and the silicon center can interact with Lewis acidic species.

A notable reaction is with ammonia, where tris(dimethylamino)silane serves as a precursor for silicon nitride prepolymers. This transformation involves the aminolysis of the Si-N bonds, releasing dimethylamine and forming a network of Si-N-Si linkages, which are foundational for the ceramic material.

Furthermore, while direct studies on tris(dimethylamino)silane with many common main group halides are not extensively detailed in the literature, the reactivity of similar aminosilanes provides significant insights. For instance, the Si-N bond in analogous N-(dimethylsilylmethyl)imide structures is readily cleaved by the strong Lewis acid boron trifluoride etherate (BF₃·OEt₂). This suggests a high propensity for tris(dimethylamino)silane to react with potent Lewis acids from Group 13, such as aluminum chloride or boron trichloride. Such a reaction would likely proceed via the formation of a Lewis acid-base adduct, followed by the cleavage of one or more dimethylamino groups to form halosilanes and a metal-amide species.

The reaction with protic sources leads to the cleavage of the Si-N bonds. For example, its reaction with surface silanol (Si-OH) groups is fundamental to its application in surface passivation and atomic layer deposition (ALD). The tris(dimethylamino)silane molecule reacts with these surface hydroxyls, releasing dimethylamine and forming a stable Si-O-Si linkage. This reactivity is harnessed to passivate surfaces, effectively reducing the number of active sites for subsequent reactions.

| Main Group Reagent | Reactant | Product(s) | Reaction Type |

| Ammonia (NH₃) | Tris(dimethylamino)silane | Silicon nitride prepolymers, Dimethylamine | Aminolysis |

| Boron Trifluoride Etherate (BF₃·OEt₂) | (Analogous aminosilanes) | N-(dimethylfluorosilylmethyl)imides | Si-N bond cleavage |

| Surface Silanols (-OH) | Tris(dimethylamino)silane | Surface-bound silyl ether, Dimethylamine | Surface Reaction / Passivation |

Reactivity with Transition Metal Reagents

Tris(dimethylamino)silane displays significant reactivity with transition metals, acting as a hydrosilylation agent, a precursor for thin film deposition via catalytic decomposition, and potentially as a ligand in coordination complexes.

One of the well-documented applications is its use in the hydrosilylation of olefins, a reaction catalyzed by transition metal complexes. In the presence of a rhodium catalyst, such as tetracarbonyldichlorodirhodium(I) ([RhCl(CO)₂]₂), tris(dimethylamino)silane can add across a carbon-carbon double bond, forming a new alkylsilane. This process is fundamental in organosilicon chemistry for the synthesis of functionalized silanes.

The compound also undergoes catalytic decomposition on the surfaces of hot transition metals. Studies have investigated its dissociation on tungsten (W) and tantalum (Ta) filaments under collision-free conditions. This process is not a simple thermolysis but a catalytic cracking reaction. At high temperatures, the primary products detected are methyl radicals (•CH₃) and N-methyl methyleneimine (CH₂=NCH₃). The formation of these products follows Arrhenius behavior with different activation energies at different temperature regimes, indicating a surface-mediated catalytic process. This reactivity is crucial for its application in chemical vapor deposition (CVD) processes for producing silicon-based thin films.

| Metal Surface/Catalyst | Temperature Range (°C) | Major Products | Activation Energy (kJ/mol) |

| Tungsten (W) | 900–1300 | •CH₃ | Not Specified |

| 1400–2000 | CH₂=NCH₃ | Lower than gas phase | |

| Tantalum (Ta) | 900–1300 | •CH₃ | Not Specified |

| 1400–2000 | CH₂=NCH₃ | Lower than gas phase | |

| [RhCl(CO)₂]₂ | Ambient | Alkyl-tris(dimethylamino)silane | N/A (Catalytic Hydrosilylation) |

In the context of ALD, tris(dimethylamino)silane is used as a silicon precursor for the deposition of various metal silicate (B1173343) and silicon oxide films. For example, in the ALD of zinc oxide (ZnO), it can be used to passivate a silicon dioxide surface to achieve area-selective deposition. The initial step involves the reaction of tris(dimethylamino)silane with the surface; subsequent pulses of a zinc precursor like dimethylzinc (B1204448) and water lead to the growth of ZnO on non-passivated areas. This implies a differential reactivity of the transition metal precursor with the silane-modified surface versus the unmodified surface.

While direct structural characterization of coordination complexes where tris(dimethylamino)silane acts as a simple ligand is not widely reported, its reaction with metal halides like titanium tetrachloride is implied in processes for forming titanium nitride. The reaction of TiCl₄ with amine sources, including aminosilanes, can lead to the formation of metal amido and imido complexes, which are precursors to nitride materials.

Coordination Chemistry of N,n,n ,n ,n Hexamethylsilanetriamine As a Ligand

Synthesis and Isolation of Metal-Silanetriamine Complexes

The synthesis of metal complexes with aminosilane (B1250345) and silylamide ligands typically involves salt metathesis reactions. In a similar vein, the synthesis of metal complexes with N,N,N',N',N'',N''-hexamethylsilanetriamine would likely proceed through the reaction of a metal halide with a lithiated or sodiated derivative of the silanetriamine. The deprotonation of a related tris(amino)silane, tris(morpholino)silane, has been documented, suggesting that a similar approach could be viable for generating the corresponding alkali metal salt of N,N,N',N',N'',N''-hexamethylsilanetriamine.

Alternatively, transamination or transsilylamination reactions could offer another synthetic route. For instance, the reaction of a metal complex bearing labile ligands, such as THF or other weakly coordinating solvents, with the free N,N,N',N',N'',N''-hexamethylsilanetriamine could lead to the desired complex via ligand exchange. The isolation and purification of these air- and moisture-sensitive complexes would necessitate the use of inert atmosphere techniques, such as Schlenk lines or gloveboxes, and crystallization from non-polar organic solvents.

Table 1: Potential Synthetic Routes to Metal-Silanetriamine Complexes

| Reaction Type | General Equation | Key Considerations |

|---|---|---|

| Salt Metathesis | M-X + Li[N(Si(NMe₂)₃)] → M-[N(Si(NMe₂)₃)] + LiX | Requires prior synthesis of the alkali metal salt of the ligand. |

| Transamination | M-NR₂ + H-N(Si(NMe₂)₃) → M-[N(Si(NMe₂)₃)] + H-NR₂ | Driven by the volatility of the displaced amine. |

Ligand Binding Modes and Coordination Geometries in Organometallic Systems

The coordination behavior of N,N,N',N',N'',N''-hexamethylsilanetriamine is expected to be highly versatile, with the potential for multiple binding modes depending on the metal center, its oxidation state, and the steric environment.

Given the presence of three nitrogen donor atoms, N,N,N',N',N'',N''-hexamethylsilanetriamine can theoretically act as a monodentate, bidentate, or even a tridentate ligand.

Monodentate Coordination: In the presence of a sterically demanding metal center or other bulky ligands, the silanetriamine may coordinate through only one of its dimethylamino groups. This mode of coordination is common for bulky silylamide ligands like bis(trimethylsilyl)amide.

Bidentate Coordination: Chelation involving two of the dimethylamino groups to form a metallacycle is a plausible coordination mode. The flexibility of the Si-N bonds would allow for the formation of a stable chelate ring.

Tridentate and Polydentate Coordination: While less common for simple aminosilanes, the possibility of all three nitrogen atoms coordinating to a single metal center, or bridging between multiple metal centers, cannot be ruled out, especially with smaller and more electropositive metal ions. The structure of tris(morpholino)silane shows a trigonal planar arrangement of the nitrogen atoms around the silicon, which could potentially facilitate a facial coordination mode to a metal center.

The resulting coordination geometries would be dictated by the coordination number of the metal and the electronic configuration. For a four-coordinate metal, tetrahedral or square planar geometries would be expected, while five-coordinate metals could adopt trigonal bipyramidal or square pyramidal structures. Six-coordinate metals would likely exhibit octahedral geometry.

The N,N,N',N',N'',N''-hexamethylsilanetriamine ligand is characterized by significant steric bulk due to the three dimethylamino groups. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers. The bulky nature of the ligand can also protect the metal center from unwanted side reactions, thereby enhancing the stability of the complex.

Electronically, the dimethylamino groups are strong σ-donors, increasing the electron density at the metal center. This enhanced electron density can influence the reactivity of the metal complex, for example, by promoting oxidative addition reactions or stabilizing higher oxidation states. The silicon atom, being less electronegative than nitrogen, can also participate in dπ-pπ back-bonding with the metal center, further influencing the electronic properties of the complex.

Electronic Structure and Bonding in Metal-Silanetriamine Complexes

The nature of the metal-ligand bond in complexes of N,N,N',N',N'',N''-hexamethylsilanetriamine is expected to be predominantly a σ-dative bond from the nitrogen lone pair to a vacant orbital on the metal center. However, the electronic structure is more nuanced and can be elucidated using a combination of spectroscopic techniques and computational methods like Density Functional Theory (DFT).

DFT studies on analogous metal-silylamide and metal-aminosilane complexes have provided valuable insights into the bonding. These studies suggest that the metal-nitrogen bond has significant ionic character, particularly with electropositive metals. The degree of covalent character can be influenced by the nature of the metal and the other ligands present in the coordination sphere. Natural Bond Orbital (NBO) analysis, a computational tool, can be used to quantify the charge distribution and the extent of orbital overlap between the metal and the ligand.

Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy would be invaluable in characterizing the electronic structure. For instance, the 29Si NMR chemical shift would be sensitive to the coordination environment of the silicon atom, while changes in the IR stretching frequencies of the N-Si and N-C bonds upon coordination would provide information about the strength of the metal-ligand interaction.

Stability, Reactivity, and Dynamic Behavior of Coordination Compounds

The stability of metal complexes containing N,N,N',N',N'',N''-hexamethylsilanetriamine will be influenced by a combination of thermodynamic and kinetic factors. The strong σ-donating ability of the dimethylamino groups is expected to contribute to the thermodynamic stability of the complexes. The chelate effect, if the ligand binds in a bidentate or tridentate fashion, would further enhance this stability. Kinetically, the bulky nature of the ligand can provide a steric shield around the metal center, hindering ligand dissociation and substitution reactions, thus rendering the complexes kinetically inert.

The reactivity of these complexes will be dictated by the nature of the metal and the accessibility of its coordination sites. The electron-rich nature of the metal center, induced by the σ-donating ligands, could facilitate reactions such as the activation of small molecules. Conversely, the steric bulk might limit the approach of substrates to the metal center.

Dynamic behavior in solution is also a possibility for these complexes. Variable-temperature NMR spectroscopy is a powerful tool for studying dynamic processes such as ligand exchange, fluxionality of the chelate rings, or rotation around the Si-N bonds. For instance, if the three dimethylamino groups are not equivalent in the coordinated state, their signals in the NMR spectrum might be distinct at low temperatures and coalesce at higher temperatures as a result of a dynamic process that makes them equivalent on the NMR timescale.

Role as a Supporting Ligand in Catalytically Active Metal Centers

The unique combination of steric bulk and strong electron-donating properties makes N,N,N',N',N'',N''-hexamethylsilanetriamine a promising candidate as a supporting ligand in catalysis. The steric hindrance can enforce a specific coordination geometry around the metal center, which can be crucial for achieving high selectivity in catalytic reactions. The electron-rich environment at the metal center can enhance its catalytic activity in various transformations, such as cross-coupling reactions, polymerization, and small molecule activation.

By analogy with other bulky silylamide and aminosilane ligands, metal complexes of N,N,N',N',N'',N''-hexamethylsilanetriamine could potentially find applications in:

Cross-Coupling Reactions: The electron-donating nature of the ligand can promote the oxidative addition step in catalytic cycles like Suzuki or Heck couplings.

Polymerization: The steric bulk can influence the stereoselectivity of olefin polymerization.

Small Molecule Activation: The electron-rich metal center could be capable of activating small molecules like H₂, CO, or N₂.

Further research into the synthesis and catalytic testing of well-defined metal complexes with N,N,N',N',N'',N''-hexamethylsilanetriamine is needed to fully realize its potential as a supporting ligand in catalysis.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| N,N,N',N',N'',N''-hexamethylsilanetriamine |

| Tris(morpholino)silane |

Applications of N,n,n ,n ,n Hexamethylsilanetriamine in Advanced Materials Science and Catalysis

Catalytic Applications of Silanetriamine Derivatives and Their Complexes

The unique structure of TDMAS, featuring a reactive Si-H bond and three nitrogen-containing ligands, allows it to participate in and support a variety of catalytic processes.

While primarily known for its role in materials deposition, TDMAS and its derivatives are also utilized in homogeneous catalysis. It has been noted for its use in producing catalysts for chemical reactions, including polymerization and organic synthesis, where it can enhance efficiency and selectivity. chemimpex.com One specific application is in the hydrosilylation of olefins, a fundamental organic transformation, which can be carried out in the presence of rhodium complexes like Rh₂(CO)₄Cl₂. gelest.com

TDMAS plays a significant role in heterogeneous catalysis, primarily as a surface modification agent and as a molecule whose decomposition can be catalyzed by metal surfaces. chemimpex.comgelest.com Its ability to bond with inorganic materials makes it an effective coupling agent, improving the interface between different materials in composites and catalyst supports. chemimpex.com

Research has demonstrated that hot metal surfaces, such as tungsten (W) and tantalum (Ta), can act as catalysts for the dissociation of TDMAS. semanticscholar.orgrsc.orgrsc.org This catalytic cracking process is crucial in deposition techniques where the compound is decomposed to form thin films. The decomposition products vary with temperature, indicating a surface-reaction-controlled mechanism. semanticscholar.orgnih.gov At lower temperatures (900–1300 °C), the production of methyl radicals is favored, while higher temperatures (1400–2000 °C) favor the formation of N-methyl methyleneimine (NMMI). rsc.orgnih.gov The experimentally determined activation energies for these processes are significantly lower than those calculated for gas-phase dissociation, confirming the catalytic role of the metal surfaces. rsc.orgnih.gov

Table 2: Catalytic Dissociation Products of TDMAS on Hot Metal Surfaces

| Temperature Range | Primary Products | Catalytic Surface |

|---|---|---|

| 900–1300 °C | Methyl radical (•CH₃) nih.gov | Tungsten (W), Tantalum (Ta) semanticscholar.org |

The utility of TDMAS extends to the fabrication of components for advanced catalytic applications like fuel cells and batteries. sigmaaldrich.com It serves as a precursor for depositing thin films that can act as supports or functional layers for electrocatalysts. For instance, TDMAS is used as a silicon source in the atomic layer deposition (ALD) of aluminum silicate (B1173343) on TiO₂ anodes, a material relevant for dye-sensitized solar cells. sigmaaldrich.com It is also a precursor for creating functionalized silicon-reinforced separators for lithium-ion batteries, highlighting its role in building the architecture of electrochemical devices. sigmaaldrich.com

While the dehydrogenative coupling of various silanes is a known class of reactions catalyzed by transition metal complexes, specific research detailing the direct application of N,N,N',N',N'',N''-hexamethylsilanetriamine in these catalytic dehydrogenation processes is not extensively covered in the available literature. acs.org

Materials Science Applications

The most prominent application of TDMAS is as a single-source precursor in the vapor deposition of high-purity, silicon-based thin films for the microelectronics industry. sigmaaldrich.comresearchgate.net